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Compound of Interest

Compound Name: Tgkasqffgl M

Cat. No.: B15377335

A Note on the Query: The sequence "Tgkasqffgl M" does not correspond to a known biological
molecule in established scientific literature or databases. Therefore, this guide has been
constructed to address the core topic of protein sequence conservation using the well-
documented and highly conserved tumor suppressor protein, p53, as a representative
example. The principles, protocols, and data presentation formats detailed herein are broadly
applicable to the study of any protein of interest.

Introduction: The Significance of Sequence
Conservation

In the fields of molecular biology, genetics, and drug development, "conservation” refers to the
preservation of a DNA, RNA, or protein sequence across different species over evolutionary
time.[1] Highly conserved sequences are those that have remained relatively unchanged
throughout evolution, which strongly implies that they are critical for fundamental biological
processes.[1][2] Mutations in these sequences are often deleterious and are therefore
eliminated by natural selection.

The study of sequence conservation is paramount for:

« Inferring Function: If a newly discovered protein shares a conserved sequence or domain
with a well-characterized protein, it is likely they share a similar function.[3]
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e Predicting Structure: Conserved regions often correspond to crucial structural elements,
such as the active sites of enzymes or points of protein-protein interaction.

» Understanding Disease: Many genetic diseases arise from mutations in highly conserved
regions of proteins. The p53 protein, for instance, is mutated in over 50% of human cancers.

[4]

o Guiding Drug Development: Conserved functional sites on proteins make excellent targets
for therapeutic intervention. Understanding which sites are conserved can help in designing
drugs that are effective across different model organisms used in preclinical studies.

This guide provides a technical overview of the methods used to analyze sequence
conservation, using the p53 protein as a case study.

Data Presentation: Quantitative Analysis of p53
Conservation

The p53 protein is a transcription factor that plays a central role in regulating the cell cycle,
DNA repair, and apoptosis, earning it the title "guardian of the genome". Its function is so critical
that its core DNA-binding domain is highly conserved across a vast range of species.

The table below summarizes the sequence identity of the p53 protein from various species
compared to the human p53 protein. This data is typically obtained by performing pairwise

sequence alignments.
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Sequence
] Common Scientific UniProt Identity to
Species .
Name Name Accession Human p53
(%)
Human Human Homo sapiens P04637 100%
Chimpanzee Chimpanzee Pan troglodytes Q512C8 99.2%
Rhesus
Rhesus monkey Macaca mulatta Q28612 95.1%
macaque
Mouse Mouse Mus musculus P02340 82.3%
Rattus
Rat Rat ) P10361 80.5%
norvegicus
Canis lupus
Dog Dog o P41692 89.6%
familiaris
Cow Cow Bos taurus P10360 85.0%
Chicken Chicken Gallus gallus P10362 59.7%
Zebrafish Zebrafish Danio rerio P79734 48.9%
African Clawed ]
Frog Xenopus laevis PO7111 55.4%

Frog

Note: Sequence identity percentages can vary slightly based on the alignment algorithm and

isoforms used. Data is representative of values obtained from standard protein alignment tools.

Experimental and Bioinformatic Protocols

Determining the degree of conservation for a protein sequence involves a standardized

bioinformatic workflow. The primary methods include homology searching, multiple sequence

alignment, and phylogenetic analysis.

Protocol 1: Homology Search using BLAST
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The Basic Local Alignment Search Tool (BLAST) is the first step to identify homologous
sequences (sequences with shared ancestry) in public databases.

o Objective: To find sequences similar to a query sequence (e.g., human p53) across a wide
range of species.

o Methodology: Protein BLAST (BLASTp)
o Navigate to a BLAST portal: A widely used public server is the NCBI BLAST homepage.
o Select the Program: Choose "Protein BLAST" for comparing protein sequences.

o Enter Query Sequence: Paste the amino acid sequence of the protein of interest in FASTA
format into the query box. The FASTA format consists of a single-line description starting
with a ">" symbol, followed by lines of sequence data.

o Choose Search Set (Database): Select a comprehensive protein database. The "Non-
redundant protein sequences (nr)" database is a common choice as it is very broad. For
higher quality, curated sequences, one might select the "Reference proteins
(refseq_protein)" database.

o Organism Filter (Optional): To narrow the search, you can specify a particular taxonomic
group (e.g., "mammals" or "vertebrates").

o Algorithm Selection: For finding closely related sequences, "blastp" (standard protein-
protein BLAST) is suitable. For more distant relationships, "PSI-BLAST" can be used.

o Execute Search: Click the "BLAST" button to run the search.

o Analyze Results: The output will provide a list of "hits" ranked by similarity. Key metrics
include the Percent Identity (how similar the sequences are) and the E-value (Expect
value), which indicates the statistical significance of the match. A lower E-value signifies a
more significant, non-random match.

Protocol 2: Multiple Sequence Alighnment (MSA)

Once homologous sequences are identified, they must be aligned to identify conserved
regions, substitutions, insertions, and deletions.
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» Objective: To align three or more protein sequences to highlight conserved amino acid
residues and motifs.

e Methodology: Clustal Omega

o Navigate to an MSA tool: The EMBL-EBI provides a popular web server for Clustal
Omega.

o Select Input Type: Choose "Protein” as the sequence type.

o Enter Sequences: Paste the FASTA-formatted sequences of the homologs (obtained from
BLAST or other sources) into the input box. Each sequence must have its own unique
FASTA header.

o Set Output Parameters: The default output format is typically sufficient. You can customize
parameters like the guide tree generation and iteration settings for very large or complex
alignments.

o Submit Job: Run the alignment.

o Interpret Alignment: The output shows the sequences aligned in rows. Conserved columns
are marked with symbols:

» * (asterisk): Identical residues in all sequences.
= : (colon): Highly similar residues (conservative substitutions).

» . (period): Weakly similar residues (semi-conservative substitutions). This visual
representation immediately reveals which parts of the protein, such as functional
domains, are most conserved.

Mandatory Visualizations
Diagram: Bioinformatic Workflow for Conservation
Analysis

The following diagram illustrates the logical flow of experiments and analyses used to
determine the conservation of a protein sequence across species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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